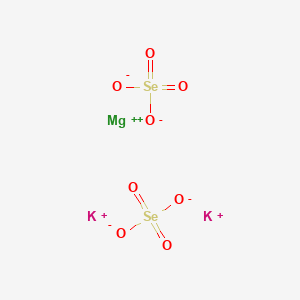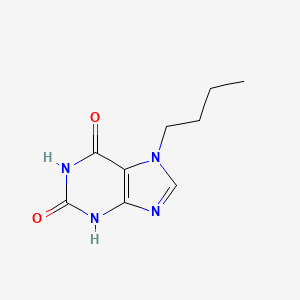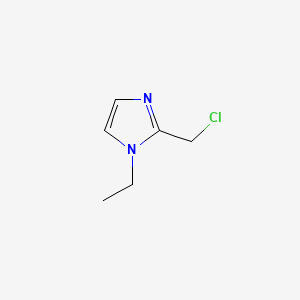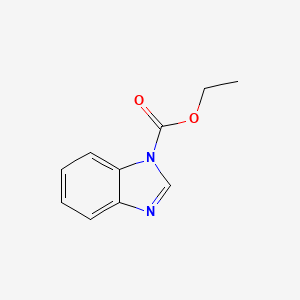
2-Chloro-6-methyl-1,5-naphthyridine
Overview
Description
2-Chloro-6-methyl-1,5-naphthyridine is a chemical compound with the CAS Number: 764717-61-5 and a molecular weight of 178.62 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, involves the use of phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one . This compound has been used for the synthesis of 1,5-naphthyridine functionalized indenyl and cyclopentadienyl ligands .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H7ClN2 .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 178.62 .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Chloro-6-methyl-1,5-naphthyridine has been explored in various chemical synthesis and reactivity studies. Its reactivity with different nucleophiles has been a subject of research, leading to the development of new compounds with potential applications in diverse fields. For instance, Deady and Werden (1986) studied nucleophilic substitution reactions in benzo[c][1,8]naphthyridines, focusing on the reactivity of different chlorine-substituted compounds with various nucleophiles (Deady & Werden, 1986). Similarly, Shatsauskas et al. (2019) investigated the reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine in alkylation, oxidation, and electrophilic substitution reactions, contributing to the understanding of its chemical behavior (Shatsauskas et al., 2019).
Ligand Construction and Metal Complexes
The structure of 1,5-naphthyridine has been used in the construction of bidentate and tridentate ligands, leading to the development of novel metal complexes. Singh and Thummel (2009) explored the use of 1,5-naphthyridine as a new linker for constructing bridging ligands and corresponding Ru(II) complexes. These complexes showed interesting properties like long-wavelength absorption and red-shifting upon protonation (Singh & Thummel, 2009).
Potential Inhibitory Actions in Pharmaceuticals
In pharmaceutical research, derivatives of naphthyridines have been investigated for their potential inhibitory actions. Oliveira-Tintino et al. (2020) examined 1,8-naphthyridine sulfonamides for their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This research highlighted the potential of naphthyridine derivatives in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Development of Antimalarial Compounds
The structure of naphthyridines has also been used in the synthesis of antimalarial compounds. Barlin and Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which showed significant antimalarial activity in tests (Barlin & Tan, 1985).
Safety and Hazards
The safety information available indicates that 2-Chloro-6-methyl-1,5-naphthyridine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
While the specific future directions for 2-Chloro-6-methyl-1,5-naphthyridine are not explicitly mentioned in the available literature, the compound’s significant role in the synthesis of 1,5-naphthyridine functionalized indenyl and cyclopentadienyl ligands suggests potential applications in areas where these ligands are utilized.
Mechanism of Action
Target of Action
This compound belongs to the naphthyridine class of molecules, which are known to interact with a variety of biological targets
Mode of Action
Naphthyridines are generally known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The exact interaction of 2-Chloro-6-methyl-1,5-naphthyridine with its targets remains to be elucidated.
Biochemical Pathways
Naphthyridines, in general, have been found to exhibit a variety of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
It is known to have high gastrointestinal absorption and is predicted to be bbb permeant . . These properties suggest that this compound may have good bioavailability.
Result of Action
As a member of the naphthyridine class of compounds, it may have a variety of effects depending on its specific targets and the pathways it affects .
Action Environment
It is known to be stable in an inert atmosphere and at temperatures between 2-8°c
properties
IUPAC Name |
2-chloro-6-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-7(11-6)4-5-9(10)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSSCIABGWUPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456876 | |
| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764717-61-5 | |
| Record name | 2-Chloro-6-methyl-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764717-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B1624959.png)
![3-Nitro-N-[1-Phenyl-5-(Piperidin-1-Ylmethyl)-1h-Benzimidazol-2-Yl]benzamide](/img/structure/B1624960.png)







